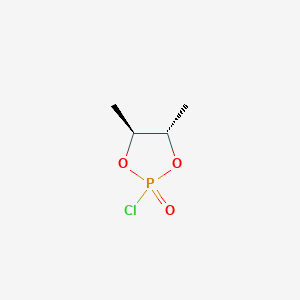
Anderson-Shapiro reagent
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Anderson-Shapiro reagent is a useful research compound. Its molecular formula is C4H8ClO3P and its molecular weight is 170.53 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Key Applications
- Organic Synthesis
- Medicinal Chemistry
- Polymer Science
- Bioconjugation Techniques
Case Study 1: Radical Reduction of Iodo-Containing Compounds
A study demonstrated the use of the this compound in reducing water-soluble iodo-containing compounds to primary amines. The reaction was initiated using a radical initiator and conducted in an aqueous medium at elevated temperatures, resulting in high yields and demonstrating the reagent's effectiveness in organic transformations .
Case Study 2: Synthesis of Complex Drug Molecules
Research highlighted the application of the this compound in synthesizing complex drug molecules through radical-mediated pathways. The ability to form radicals allowed for selective transformations that are crucial in developing new therapeutic agents .
Data Tables
| Application Area | Specific Use Case | Yield/Outcome |
|---|---|---|
| Organic Synthesis | Reduction of iodo-containing compounds | 78-82% yield |
| Medicinal Chemistry | Synthesis of complex pharmaceuticals | High structural diversity |
| Polymer Science | Functionalization of polymer backbones | Improved reactivity |
| Bioconjugation | Attachment of biomolecules for biosensor development | Stable covalent bonds |
Eigenschaften
CAS-Nummer |
112966-13-9 |
|---|---|
Molekularformel |
C4H8ClO3P |
Molekulargewicht |
170.53 g/mol |
IUPAC-Name |
(4S,5S)-2-chloro-4,5-dimethyl-1,3,2λ5-dioxaphospholane 2-oxide |
InChI |
InChI=1S/C4H8ClO3P/c1-3-4(2)8-9(5,6)7-3/h3-4H,1-2H3/t3-,4-/m0/s1 |
InChI-Schlüssel |
NWEOITOLZSNNEX-IMJSIDKUSA-N |
SMILES |
CC1C(OP(=O)(O1)Cl)C |
Isomerische SMILES |
C[C@H]1[C@@H](OP(=O)(O1)Cl)C |
Kanonische SMILES |
CC1C(OP(=O)(O1)Cl)C |
Piktogramme |
Flammable; Corrosive |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















